Coumarin boronic acid

Description

General Context of Coumarin (B35378) Derivatives in Chemical Science

Coumarins, which are chemically identified as the 2H-1-benzopyran-2-one class of compounds, are a prominent family of heterocyclic compounds widely distributed in nature, particularly in various plants. wisdomlib.org Their core structure consists of a benzene (B151609) ring fused to a pyrone ring. japsonline.comujpronline.com The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of enzymes and receptors in living organisms. bohrium.comnih.gov

The inherent chemical properties of coumarins, such as their structural simplicity, low molecular weight, and high bioavailability, make them attractive starting points for chemical synthesis and modification. nih.gov Researchers have developed numerous synthetic routes to access a vast library of coumarin derivatives, including well-established methods like the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. researchgate.netresearchgate.net More recently, green chemistry approaches have been applied to coumarin synthesis to minimize the use of hazardous substances. news-medical.net

A key feature of many coumarin derivatives is their intrinsic fluorescence. nih.gov They are known for high fluorescence quantum yields, large Stokes shifts, and sensitivity to their environment, which has led to their extensive use as fluorescent probes, laser dyes, and organic light-emitting diodes (OLEDs). nih.govnih.gov Furthermore, coumarin derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties, making them a focal point of drug discovery and development. wisdomlib.orgjapsonline.comresearchgate.netmdpi.com The versatility of the coumarin scaffold allows for its hybridization with other pharmacophores to create new molecules with enhanced or novel therapeutic potential. researchgate.net

Overview of Organoboron Compounds in Contemporary Organic Chemistry

Organoboron compounds, which contain a carbon-boron bond, have become indispensable tools in modern organic chemistry. numberanalytics.comwikipedia.org Their significance was highlighted by the awarding of Nobel Prizes in Chemistry to H.C. Brown in 1979 for hydroboration reactions and to Akira Suzuki in 2010 for the Suzuki-Miyaura cross-coupling reaction. tandfonline.com

The unique reactivity of organoboron compounds stems from the electronic properties of the boron atom, which possesses a vacant p-orbital. tandfonline.com This makes them Lewis acidic, allowing them to readily interact with Lewis bases. tandfonline.combohrium.com This Lewis acidity is a key factor in their catalytic activity. researchgate.netnih.gov Organoboron compounds, particularly boronic acids and their esters, are valued for their stability, low toxicity, and broad functional group tolerance. tandfonline.comwiley.com

The applications of organoboron compounds in synthesis are extensive. numberanalytics.comwiley.com The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond by coupling an organoboron compound with an organic halide, is one of the most powerful methods for constructing complex organic molecules, including pharmaceuticals and advanced materials. numberanalytics.com Other key reactions include hydroboration, which allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond, and various catalytic applications where organoboron species act as "green" catalysts. numberanalytics.comresearchgate.netnih.gov The field continues to evolve with the development of new synthetic methodologies and applications in materials science and biomedical research. bohrium.comnih.gov

Significance of the Coumarin-Boron Hybrid Scaffold in Research

The hybrid molecule (2-Oxochromen-7-YL)boronic acid, also known as coumarin-7-boronic acid (CBA), integrates the fluorescent properties of the coumarin core with the unique chemical reactivity of the boronic acid group. This dual functionality makes it a molecule of significant interest in both synthetic and analytical chemistry.

The coumarin moiety provides the inherent fluorescence, while the boronic acid group serves as a versatile reaction and recognition site. Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a property widely exploited for the sensing and separation of saccharides and other diol-containing biomolecules. rsc.orgrsc.org Additionally, the boronic acid group can react with various reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).

This reactivity has established (2-Oxochromen-7-YL)boronic acid as a valuable fluorogenic probe for detecting ROS in biological systems. The reaction with ROS oxidizes the boronic acid to a hydroxyl group, converting the molecule into the highly fluorescent 7-hydroxycoumarin (umbelliferone). This "turn-on" fluorescent response allows for the real-time monitoring of oxidative stress within cells. medchemexpress.com The excitation and emission wavelengths for coumarin boronic acid are typically around 360 nm and 430 nm, respectively. medchemexpress.com

Beyond its role in bioanalytical chemistry, (2-Oxochromen-7-YL)boronic acid is a useful building block in organic synthesis. It serves as a coumarin-functionalized partner in Suzuki-Miyaura cross-coupling reactions, enabling the direct incorporation of the coumarin scaffold into more complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of (2-Oxochromen-7-YL)boronic Acid

| Property | Value | Source |

| IUPAC Name | (2-oxo-2H-chromen-7-yl)boronic acid | sigmaaldrich.com |

| Synonyms | Coumarin-7-boronic acid (CBA), (2-Oxo-2H-chromen-7-yl)boronic acid | - |

| CAS Number | 1357078-03-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₇BO₄ | nih.gov |

| Molecular Weight | 189.96 g/mol | - |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Research Findings on (2-Oxochromen-7-YL)boronic Acid as a Fluorescent Probe

| Application | Analyte Detected | Key Finding | Source |

| Fluorescent Probe | Reactive Oxygen Species (ROS) | Functions as a fluorogenic probe that converts to the highly fluorescent 7-hydroxycoumarin upon oxidation by ROS like H₂O₂ and peroxynitrite. | - |

| Biological Monitoring | Amino acid and protein hydroxyl peroxides | Can be used for real-time monitoring of the formation of these species, aiding in the study of oxidative stress and protein modifications. | medchemexpress.com |

| Bioimaging | Intracellular thiols | Coumarin-based probes with boronic acid functionalities have been developed to detect thiols in living cells. | rsc.org |

| Sensing | Saccharides | The boronic acid moiety allows for the recognition of diol motifs present in saccharides. | rsc.org |

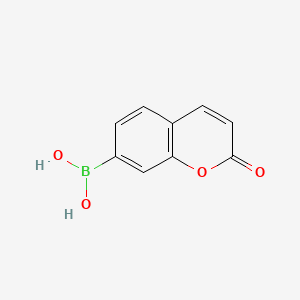

Structure

2D Structure

Properties

IUPAC Name |

(2-oxochromen-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZVCJQIBNTECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Oxochromen 7 Yl Boronic Acid and Analogues

Direct Borylation Approaches to Coumarin (B35378) Core Functionalization

Direct C-H borylation of the coumarin core represents an atom-economical and efficient strategy to introduce a boronic acid functional group. This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. nih.govacs.org

Transition Metal-Catalyzed C-H Borylation of Coumarins

Transition metal catalysis is a powerful tool for the direct C-H borylation of coumarins. researchgate.net Various catalysts based on iridium, rhodium, and cobalt have been explored for their ability to selectively activate and functionalize the C-H bonds of the coumarin scaffold. researchgate.netacs.orgnih.gov These reactions typically employ a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to install the boryl group. researchgate.net The regioselectivity of the borylation is a critical aspect, often influenced by the catalyst, ligands, and the substitution pattern of the coumarin substrate. acs.orgnih.gov For instance, iridium-catalyzed reactions have shown promise in achieving site-selective borylation. nih.gov While challenges remain in controlling selectivity across various coumarin derivatives, transition metal-catalyzed C-H borylation offers a direct route to borylated coumarins, which are valuable intermediates for further synthetic transformations. nih.govacs.org

In a different approach, a copper(I)-catalyzed dearomative borylation process has been developed to synthesize boron-containing oxacycles, including coumarin derivatives. nih.gov This method involves the conjugate addition of a diboron (B99234) reagent to the coumarin's α,β-unsaturated system. nih.gov The reaction proceeds under relatively mild conditions and demonstrates tolerance to various functional groups. nih.gov A proposed mechanism suggests the formation of a copper(I)-enolate intermediate following the 3,4-addition of the boron moiety. nih.gov

Electrophilic Borylation Methodologies

Electrophilic borylation provides an alternative, metal-free pathway to borylated coumarins. acs.orgresearchgate.net This method involves the reaction of a coumarin derivative with an electrophilic boron reagent, such as B-chlorocatecholborane (ClBcat). acs.orgresearchgate.net Mechanistic studies suggest that the reaction can proceed through a distinct pathway that avoids the formation of a B-O σ bond, which can sometimes inhibit the desired oxyboration. acs.org This strategy has been successfully applied to the synthesis of borylated isocoumarins and 2-pyrones from methyl esters, yielding versatile organoboron building blocks. acs.orgresearchgate.net The electrophilic borylation can be influenced by the electronic properties of the substituents on the aromatic ring, offering a degree of regiocontrol. mdpi.com

Cross-Coupling Methodologies Involving (2-Oxochromen-7-YL)boronic Acid

(2-Oxochromen-7-YL)boronic acid is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures. derpharmachemica.comnumberanalytics.com This reaction is one of the most powerful and widely used methods for creating biaryl and heteroaryl structures. acs.orgmdpi.com

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as (2-Oxochromen-7-YL)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. derpharmachemica.comorganic-chemistry.org This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. derpharmachemica.commdpi.com

Optimized Reaction Conditions and Catalyst Systems

Optimizing the reaction conditions is crucial for achieving high yields and selectivity in the Suzuki-Miyaura coupling of coumarin derivatives. numberanalytics.com Key parameters that are often screened include the choice of palladium catalyst, ligand, base, and solvent. mdpi.comtandfonline.com

For instance, a study on the synthesis of 3-aryl-substituted 7-alkoxy-4-methylcoumarins found that a catalytic system of Pd(OAc)₂ with the XPhos ligand, using K₂CO₃ as the base in aqueous THF, provided optimal results. worktribe.com In another example, the synthesis of 4-((pyridin-2-yl)methyl)-2H-chromen-2-one was optimized using Pd(OAc)₂ with PCy₃ as the ligand and Cs₂CO₃ as the base in DMF. derpharmachemica.com The development of ligand-free catalytic systems is also an area of active research, aiming for more cost-effective and environmentally friendly protocols. mdpi.com Natural Deep Eutectic Solvents (NaDES) have been explored as green solvent alternatives, with a choline (B1196258) chloride/glycerol mixture showing high efficiency in certain coumarin syntheses. mdpi.comresearchgate.net

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Coumarin Derivatives

| Coumarin Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 7-alkoxy-3-bromo-4-methylcoumarin | Aryl boronic MIDA esters | Pd(OAc)₂/XPhos | K₂CO₃ | aq. THF | 60-70 °C | High | worktribe.com |

| 4-(bromomethyl)coumarin | Pyridine-4-boronic acid | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | DMF | 100 °C | 90% | derpharmachemica.com |

| 3-(4-acetyloxy-phenyl)-6-bromo-4-methyl-coumarin | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Choline chloride/Glycerol | 90 °C | up to 95% | mdpi.com |

| 4-methyl-7-hydroxy coumarin fluorosulfate | o-tolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane-H₂O (1:1) | 60 °C | Reasonable | tandfonline.com |

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is known for its broad substrate scope and tolerance of a wide range of functional groups. derpharmachemica.comresearchgate.net This versatility has been demonstrated in the synthesis of various coumarin analogues. Electron-rich and electron-deficient arylboronic acids have been successfully coupled with bromo- and chloro-substituted coumarins. acs.orgresearchgate.net The reaction is also compatible with various heterocyclic boronic acids, significantly expanding the diversity of accessible coumarin derivatives. derpharmachemica.com

Notably, functional groups such as esters, ketones, and even unprotected amino groups can be tolerated under optimized conditions. worktribe.comchemrxiv.orgrsc.org For instance, the use of aryl boronic MIDA esters has been shown to be effective in cross-coupling reactions where an exocyclic ester functionality remains unaffected. worktribe.com The reaction's compatibility with base-sensitive moieties can sometimes be challenging, but the development of base-free protocols mediated by Lewis acids is a promising area of research to address this limitation. chemrxiv.org The ability to perform sequential coupling reactions by taking advantage of the stability of certain boryl groups under specific conditions further highlights the synthetic utility of this methodology. chemrxiv.org

Mechanistic Aspects of Palladium-Catalyzed Transmetalation

The synthesis of arylboronic acids, including (2-Oxochromen-7-YL)boronic acid, frequently employs palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. rsc.org A critical step in the catalytic cycle of this reaction is transmetalation, which involves the transfer of an organic group from a boron reagent to the palladium(II) center. rsc.org

The generally accepted mechanism for the Suzuki-Miyaura reaction begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming an arylpalladium(II) halide intermediate. mdpi.com The subsequent transmetalation step is crucial for the formation of the new carbon-carbon bond. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species (e.g., [ArB(OH)3]⁻). rsc.orgmdpi.com This borate then reacts with the arylpalladium(II) halide complex.

The transmetalation proceeds through an intermediate where the borate is coordinated to the palladium center. The organic group is then transferred from boron to palladium, displacing the halide and forming a diarylpalladium(II) complex. The final step is reductive elimination, where the two organic groups are coupled to form the biaryl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. mdpi.com The efficiency of transmetalation can be influenced by factors such as the nature of the ligands on the palladium catalyst, the base employed, and the solvent system. rsc.org

Key Steps in Palladium-Catalyzed Transmetalation (Suzuki-Miyaura Reaction)

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). mdpi.com |

| Transmetalation | A boronic acid (R-B(OH)₂), activated by a base, transfers its organic group (R) to the Pd(II) complex, forming a new Pd-C bond (Ar-Pd-R) and displacing the halide. rsc.orgmdpi.com |

| Reductive Elimination | The diarylpalladium(II) complex eliminates the final product (Ar-R), regenerating the Pd(0) catalyst for the next cycle. mdpi.com |

Other Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Chan-Lam, Petasis)

Beyond palladium catalysis, other metal-catalyzed reactions are instrumental in synthesizing coumarin analogues and related structures.

Chan-Lam Coupling:

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling for forming aryl-heteroatom bonds (C-O, C-N, C-S). wikipedia.orgorganic-chemistry.org Unlike the palladium-based Buchwald-Hartwig amination, the Chan-Lam reaction can often be performed under milder conditions, such as at room temperature and open to the air. wikipedia.orgalfa-chemistry.com The reaction typically couples an aryl boronic acid with an amine or an alcohol. wikipedia.org

The mechanism is thought to involve the formation of a copper(II) complex with the heteroatom-containing substrate (e.g., an alcohol or amine). alfa-chemistry.com Transmetalation with the aryl boronic acid leads to a copper(III)-aryl-heteroatom intermediate. Subsequent reductive elimination forms the desired carbon-heteroatom bond and regenerates a copper(I) species, which is then re-oxidized to copper(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. wikipedia.orgalfa-chemistry.com This methodology has been applied to the synthesis of coumarin aryl esters. digitellinc.com

Petasis Reaction:

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is its ability to tolerate a wide range of functional groups and its operation under mild, often anhydrous-free conditions. wikipedia.org

The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion. Simultaneously, the boronic acid reacts with the hydroxyl group of an α-hydroxy acid or a similar species to form a reactive boronate complex. wikipedia.orgorganic-chemistry.org The organic group from the boronic acid then adds to the electrophilic iminium ion, forming the new carbon-carbon or carbon-heteroatom bond in an irreversible step. organic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and other complex amine structures from readily available starting materials. wikipedia.org

Comparison of Chan-Lam and Petasis Reactions

| Reaction | Key Features | Typical Products |

| Chan-Lam Coupling | Copper-catalyzed; forms C-O, C-N, or C-S bonds; often air-tolerant. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com | Aryl ethers, aryl amines, aryl thioethers. wikipedia.org |

| Petasis Reaction | Multi-component reaction (amine, carbonyl, boronic acid); forms substituted amines. wikipedia.orgorganic-chemistry.org | Allylic amines, α-amino acids, various substituted amines. wikipedia.org |

Conjugate Addition and Dearomatization Strategies

Conjugate addition and dearomatization provide powerful routes to borylated coumarin derivatives, creating complex three-dimensional structures.

The α,β-unsaturated lactone system in coumarins makes them suitable substrates for conjugate addition reactions. rsc.org The addition of diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), across the double bond introduces a boron moiety at the 3- or 4-position. This reaction is often catalyzed by copper(I) complexes. mdpi.com

A proposed mechanism for the copper(I)-catalyzed dearomative borylation involves the initial reaction of the Cu(I) salt with a base and a ligand to form an active copper catalyst. mdpi.com This catalyst then reacts with the diboron reagent to generate a copper-boryl species. The coumarin substrate coordinates to this copper-boryl intermediate, followed by a 1,4-conjugate addition (or 3,4-addition) of the boryl group to the coumarin ring. This step forms a C-B bond and generates a copper(I)-enolate intermediate, which upon protonation yields the borylated 3,4-dihydrocoumarin product. mdpi.com This strategy represents a dearomative borylation, transforming the aromatic coumarin into a borylated oxacycle. mdpi.com

Achieving stereocontrol during the borylation of coumarins can be accomplished through asymmetric Michael-type additions. wikipedia.org These reactions utilize chiral catalysts to direct the addition of the nucleophilic boron species to one face of the coumarin's α,β-unsaturated system, resulting in enantioenriched products. wikipedia.orgnih.gov

Organocatalysis is a common strategy, employing chiral amines (e.g., derived from proline) or bifunctional catalysts like chiral thioureas. nih.gov In a typical organocatalytic cycle, the catalyst might activate the coumarin substrate while the boron nucleophile is generated separately. The chiral environment created by the catalyst then dictates the stereochemical outcome of the nucleophilic attack. Alternatively, metal-based catalysis using copper complexes with chiral ligands has been shown to be effective for enantioselective borylation/Michael addition sequences. beilstein-journals.orgbeilstein-journals.org These methods are valuable for synthesizing optically active borylated compounds, which can serve as precursors to complex chiral molecules. nih.govbeilstein-journals.org

Catalytic Reagents in Coumarin-Boronic Acid Synthesis

The synthesis of the coumarin scaffold itself, the precursor to (2-Oxochromen-7-YL)boronic acid, is often facilitated by acid catalysis. Boron-based reagents can serve as effective catalysts in these transformations.

Boron compounds are versatile acid catalysts. Boron trifluoride (BF₃), a strong Lewis acid, and boron-derived Brønsted acids, such as boron sulfonic acid [B(HSO₄)₃], are used to promote coumarin synthesis, typically through the Pechmann condensation. ut.ac.iracademie-sciences.frjchemrev.commdpi.com The Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester. scispace.com

In this reaction, the Lewis acid (like BF₃) or Brønsted acid can catalyze the initial transesterification between the phenol and the β-ketoester. scispace.com The acid then activates the carbonyl group of the newly formed ester, facilitating an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) where the activated phenol ring attacks the carbonyl carbon to form the new heterocyclic ring. A final dehydration step, also promoted by the acid catalyst, yields the coumarin product. scispace.com Boron sulfonic acid is noted for having both Brønsted and Lewis acidic sites. jchemrev.com Polymer-supported BF₃ catalysts have also been developed to simplify product purification and allow for catalyst recycling. academie-sciences.fr

Examples of Boron-Based Catalysts in Coumarin Synthesis

| Catalyst | Type | Reaction | Role |

| Boron Trifluoride (BF₃) | Lewis Acid mdpi.com | Pechmann Condensation academie-sciences.fr | Activates carbonyl groups for transesterification and cyclization. scispace.com |

| Boron Sulfonic Acid (B(HSO₄)₃) | Brønsted/Lewis Acid jchemrev.com | Pechmann Condensation ut.ac.irjchemrev.com | Promotes condensation and cyclization. ut.ac.ir |

| Polyvinylpolypyrrolidone-BF₃ (PVPP-BF₃) | Supported Lewis Acid academie-sciences.fr | Pechmann Condensation academie-sciences.fr | Acts as a recyclable, solid acid catalyst. academie-sciences.fr |

Chemical Reactivity and Transformative Chemistry of 2 Oxochromen 7 Yl Boronic Acid

Oxidative Reactivity with Reactive Oxygen and Nitrogen Species (RONS)

The boronic acid group of (2-Oxochromen-7-YL)boronic acid is susceptible to oxidation by various reactive oxygen and nitrogen species (RONS). This reactivity is the basis for its use as a fluorescent probe for detecting these often-damaging species in biological systems.

Mechanistic Pathways of Oxidation by Peroxynitrite and Hydrogen Peroxide

The oxidation of (2-Oxochromen-7-YL)boronic acid by RONS like peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂) leads to the formation of the highly fluorescent product, 7-hydroxycoumarin. The underlying mechanism involves the nucleophilic attack of the oxidant on the electron-deficient boron atom of the boronic acid. frontiersin.orgmit.edu

In the case of peroxynitrite, the proposed mechanism begins with the nucleophilic addition of ONOO⁻ to the boron atom, forming an unstable anionic adduct. frontiersin.orgresearchgate.net This intermediate can then undergo heterolytic cleavage of the O-O bond, eliminating a nitrite (B80452) anion and forming a phenoxyboronic acid intermediate. This intermediate is then hydrolyzed to yield 7-hydroxycoumarin and boric acid. frontiersin.org Isotope labeling studies have confirmed that the oxygen atom incorporated into the final phenolic product originates from the oxidant. frontiersin.org

For hydrogen peroxide, a similar mechanism is proposed. The hydroperoxide anion (HOO⁻), formed in equilibrium with H₂O₂, acts as the nucleophile, attacking the boronic acid. mit.eduresearchgate.net The resulting adduct then rearranges, leading to the formation of 7-hydroxycoumarin. The rate of this reaction is pH-dependent, with the reaction being faster at higher pH values where the concentration of the more nucleophilic hydroperoxide anion is greater. mit.edu

Kinetic Rate Determinations and Comparative Reactivity Studies

Kinetic studies have been crucial in understanding the reactivity of boronic acids with various RONS. Stopped-flow techniques have been employed to measure the second-order rate constants for these reactions. For instance, the reaction of 4-acetylphenylboronic acid with peroxynitrite is remarkably fast, with a rate constant of 1.6 x 10⁶ M⁻¹s⁻¹. nih.gov This is significantly faster than its reaction with hypochlorous acid (k = 6.2 x 10³ M⁻¹s⁻¹) and hydrogen peroxide (k = 2.2 M⁻¹s⁻¹). nih.gov These findings highlight the high reactivity of boronates towards peroxynitrite.

| Boronic Acid Derivative | Oxidant | Second-Order Rate Constant (k) |

| 4-Acetylphenylboronic acid | Peroxynitrite (ONOO⁻) | 1.6 x 10⁶ M⁻¹s⁻¹ nih.gov |

| 4-Acetylphenylboronic acid | Hypochlorous Acid (HOCl) | 6.2 x 10³ M⁻¹s⁻¹ nih.gov |

| 4-Acetylphenylboronic acid | Hydrogen Peroxide (H₂O₂) | 2.2 M⁻¹s⁻¹ nih.gov |

| (2-Oxochromen-7-YL)boronic acid | Peroxynitrite (ONOO⁻) | 1.1 µM⁻¹s⁻¹ |

| (2-Oxochromen-7-YL)boronic acid | Hydrogen Peroxide (H₂O₂) | 1.5 M⁻¹s⁻¹ |

This table presents kinetic rate data for the reaction of boronic acid derivatives with different oxidants.

Comparatively, borinic acids (R₂BOH) are generally less stable towards atmospheric oxidation than boronic acids (RB(OH)₂). wiley-vch.de Computational studies suggest that the bonding around the boron atom is stronger in borinic acids than in the corresponding boronic acids. researchgate.netnih.gov This difference in bonding and structure influences their relative reactivity. In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids are generally more reactive than their corresponding boronic esters due to the difference in the electron-withdrawing ability of the -OH versus -OR groups. researchgate.net

Lewis Acidity and Boronate Complex Formation

The boron atom in (2-Oxochromen-7-YL)boronic acid possesses a vacant p-orbital, making it a Lewis acid. wiley-vch.de This Lewis acidity is fundamental to its ability to interact with Lewis bases, most notably with diols to form boronate esters.

Reversible Covalent Interactions with Vicinal Diols and Saccharides

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in saccharides. nih.gov This interaction leads to the formation of five- or six-membered cyclic boronate esters. The stability of these complexes is a key factor in the use of boronic acids for saccharide sensing and other biomedical applications. nih.govacs.org The binding affinity is influenced by factors such as the structure of the boronic acid and the pH of the solution. nih.gov The reaction is generally selective and can occur under aqueous conditions, making it suitable for biological applications. manchester.ac.uk

Formation and Hydrolysis of Boronate Esters

The formation of boronate esters from boronic acids and diols is an equilibrium process. The equilibrium can be influenced by pH; at higher pH, the formation of the anionic tetrahedral boronate species is favored, which generally leads to more stable complexes with diols. wiley-vch.de The hydrolysis of boronate esters to regenerate the boronic acid and diol can be achieved by lowering the pH. manchester.ac.uk This reversibility is a key feature that allows for the dynamic nature of boronic acid-based systems. Boronate esters are generally stable to chromatography and can be studied spectroscopically. sigmaaldrich.com

Exploration of Functional Group Tolerance and Regioselectivity in Chemical Transformations

The utility of (2-Oxochromen-7-YL)boronic acid in organic synthesis is enhanced by its compatibility with a range of functional groups and the potential for regioselective reactions.

The boronic acid moiety is remarkably robust and can tolerate various reaction conditions, allowing for transformations on other parts of the coumarin (B35378) scaffold. sigmaaldrich.com For instance, boronic acids can be protected as N-methyliminodiacetic acid (MIDA) esters, which are stable to a variety of reagents but can be easily deprotected under mild aqueous basic conditions. sigmaaldrich.com This allows for sequential, controlled reactions.

In terms of regioselectivity, the position of the boronic acid group at the 7-position of the coumarin ring directs its reactivity. For example, in Suzuki-Miyaura cross-coupling reactions, the carbon-boron bond at the 7-position will be the site of new carbon-carbon bond formation. Furthermore, the development of chemoselective oxidation methods allows for the selective oxidation of a boronic acid in the presence of a boronic acid pinacol (B44631) (BPin) ester, demonstrating fine control over reactivity. st-andrews.ac.uk Such regioselective and chemoselective transformations are crucial for the efficient synthesis of complex molecules. nih.govresearchgate.net

Advanced Research Applications of 2 Oxochromen 7 Yl Boronic Acid Derivatives

Rational Design and Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the coumarin (B35378) core, coupled with the diol-binding ability of the boronic acid moiety, has made (2-Oxochromen-7-YL)boronic acid a cornerstone in the design of fluorescent probes and chemosensors. mdpi.com These sophisticated molecules are engineered to detect and quantify specific analytes with high sensitivity and selectivity. mdpi.com

Integration of (2-Oxochromen-7-YL)boronic Acid in Fluorophore Scaffolds

The coumarin scaffold of (2-Oxochromen-7-YL)boronic acid serves as a versatile platform for the construction of novel fluorophores. Its integration into more complex systems allows for the fine-tuning of photophysical properties to suit specific applications. nih.gov A key strategy involves the conjugation of amino acids and peptides to the coumarin structure, a technique widely used to create fluorogenic substrates for detecting protease activity. The inherent fluorescence of 7-aminocoumarin (B16596) derivatives is often quenched when the amino group forms an amide bond. Enzymatic cleavage of this bond by a specific peptidase liberates the free 7-aminocoumarin, leading to a significant increase in fluorescence.

Furthermore, the C-7 position of the coumarin ring is a critical point for modification to modulate the compound's fluorescence characteristics. By strategically introducing different functional groups at this position, researchers can tailor the fluorophore's response to its environment.

Mechanisms of Fluorescence Modulation and Sensing

The sensing capabilities of (2-Oxochromen-7-YL)boronic acid-based probes are governed by several key fluorescence modulation mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). bham.ac.ukacs.org

In a typical PET-based sensor, the boronic acid group, often in proximity to an amino group, can quench the fluorescence of the coumarin fluorophore. bham.ac.ukrsc.org Upon binding of the target analyte, such as a saccharide, to the boronic acid, this quenching mechanism is suppressed, resulting in an enhanced fluorescence signal. bham.ac.uk

ICT is another important mechanism where the electronic properties of the molecule are altered upon analyte binding, leading to a shift in the emission spectrum. bham.ac.uk FRET-based sensors, on the other hand, involve energy transfer between a donor fluorophore (like coumarin) and an acceptor molecule. The binding of an analyte to the boronic acid can alter the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence signal. mdpi.combham.ac.uk For instance, the interaction of a boronic acid with the 1,3-diol moieties of an analyte can bring a donor and acceptor pair into proximity, enabling FRET to occur. mdpi.com

A notable application of these mechanisms is in the detection of reactive oxygen species (ROS). (2-Oxochromen-7-YL)boronic acid can react with molecules like peroxynitrite, leading to the formation of the highly fluorescent product 7-hydroxycoumarin. This reaction involves the oxidation of the boronic acid group and provides a quantifiable measure of oxidative stress.

Photophysical Characteristics and Their Modulation

The photophysical properties of (2-Oxochromen-7-YL)boronic acid derivatives, such as their excitation and emission maxima, quantum yields, and Stokes shifts, are central to their function as fluorescent probes. These properties can be significantly influenced by the molecular structure and the surrounding environment. nih.govnih.gov

The introduction of various substituents onto the coumarin ring can lead to substantial shifts in the emission wavelengths. acs.org For example, modifying the substitution pattern can result in emission shifts of up to 70 nm. acs.org The nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role in determining the energy levels of the molecule and, consequently, its absorption and emission characteristics. nih.gov

The solvent environment also has a profound effect on the photophysical behavior of these compounds. Many coumarin derivatives exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.govmdpi.com Furthermore, the fluorescence of these probes can be sensitive to pH, a property known as acidochromism. nih.govacs.org For instance, the fluorescence of certain coumarin dyes can be quenched at high acid concentrations. nih.govacs.org

Below is a table summarizing the photophysical properties of selected coumarin-boron derivatives:

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

| 7-hydroxycoumarin (product of CBA oxidation) | 332 | 470 | 138 | - | caymanchem.com |

| Coumarin-based boron complex L1 | 470 | 526 | 56 | 0.33 | nih.govmdpi.com |

| Coumarin-based boron complex L2 | 495 | 560 | 65 | - | nih.govmdpi.com |

| Coumarin-based boron complex L3 | 574 | 613 | 39 | - | nih.govmdpi.com |

| (E)-(4-(3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)acryloyl)phenyl)boronic acid | 456 | 590 | 134 | 0.78 | mdpi.com |

Aggregation-Induced Emission (AIE) Properties of Boron-Coumarin Conjugates

A fascinating phenomenon observed in some boron-coumarin conjugates is Aggregation-Induced Emission (AIE). acs.orgscispace.combit.edu.cn Unlike many conventional fluorophores that suffer from aggregation-caused quenching in the solid state or in aggregated forms, AIE-active molecules exhibit enhanced fluorescence upon aggregation. nih.govresearchgate.net This property is particularly valuable for applications in materials science and biological imaging. nih.govmdpi.com

The mechanism behind AIE in these systems often involves the restriction of intramolecular motion upon aggregation, which closes non-radiative decay pathways and promotes radiative emission. researchgate.net For example, in certain coumarin-based boron complexes, the inhibition of C=N isomerization by chelation with BF2 leads to a significant enhancement of fluorescence. acs.orgscispace.combit.edu.cn These AIE-active boron-coumarin conjugates can display bright solid-state emission and have been explored as lysosome trackers in cell imaging experiments due to their good membrane permeability. acs.orgscispace.combit.edu.cn

(2-Oxochromen-7-YL)boronic Acid as a Versatile Synthetic Intermediate

Beyond its use in fluorescent probes, (2-Oxochromen-7-YL)boronic acid is a valuable building block in organic synthesis, enabling the construction of intricate molecular architectures. rsc.org

Building Block for Complex Molecular Architectures and Scaffolds

The boronic acid functionality of (2-Oxochromen-7-YL)boronic acid makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.org This powerful carbon-carbon bond-forming reaction allows for the straightforward synthesis of a wide array of biaryl and heterocyclic compounds. acs.org By coupling (2-Oxochromen-7-YL)boronic acid with various aryl or heteroaryl halides, chemists can readily introduce the coumarin moiety into larger, more complex molecular frameworks. acs.org

This synthetic versatility has been exploited to create diverse libraries of coumarin derivatives with tailored electronic and photophysical properties. nih.govacs.org The ability to systematically modify the structure of the coumarin scaffold through these cross-coupling strategies is essential for developing new materials and probes with optimized performance characteristics. nih.govacs.org

Synthesis of Specialized Boron-Containing Organic Structures

The boronic acid group of (2-Oxochromen-7-YL)boronic acid serves as a versatile handle for its conversion into other valuable boron-containing functional groups, such as boronate esters, trifluoroborate salts, and oxaboroles. These transformations enhance the stability, reactivity, and utility of the parent compound, opening new avenues for its application.

Boronate Esters: Boronate esters are frequently used as protected forms of boronic acids, offering increased stability towards certain reagents and reaction conditions, particularly purification via chromatography. The most common are the pinacol (B44631) esters. The synthesis of a coumarin-7-boronic acid pinacol ester can be achieved through palladium-catalyzed cross-coupling reactions. For instance, a 7-trifluoromethanesulfonate (triflate) derivative of a coumarin can react with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate (B1210297). rsc.org This method provides a direct route to the boronate ester, which can be isolated and stored or used in subsequent reactions. rsc.org These esters are crucial intermediates; for example, they can be hydrolyzed back to the corresponding boronic acid under aqueous basic or acidic conditions when needed for a specific transformation. rsc.org

Table 1: Synthesis of a Coumarin Boronate Pinacol Ester

| Starting Material | Reagents | Product | Application | Ref |

|---|

Trifluoroborate Salts: Potassium organotrifluoroborate salts (R-BF₃K) represent another stable and highly useful class of boronic acid derivatives. They are generally crystalline solids that are air- and moisture-stable, making them easier to handle and purify than many free boronic acids. chemistryviews.orgsciengine.com The conversion of (2-Oxochromen-7-YL)boronic acid to its corresponding potassium trifluoroborate salt is typically accomplished through a straightforward reaction with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). chemistryviews.orgnih.govresearchgate.net The boronic acid is dissolved in a solvent like methanol (B129727) or ether, and an excess of aqueous KHF₂ is added, leading to the precipitation of the stable trifluoroborate salt. chemistryviews.orgresearchgate.net These salts often exhibit enhanced reactivity in certain cross-coupling reactions and are compatible with a broad range of reaction conditions under which the corresponding boronic acids might decompose. nih.govresearchgate.net

Oxaboroles: Oxaboroles, specifically benzoxaboroles, are cyclic structures derived from boronic acids that contain a five-membered oxaborole ring fused to a benzene (B151609) ring. nih.govacs.org These structures exhibit enhanced Lewis acidity and unique biological activities compared to their acyclic boronic acid counterparts. researchgate.netacs.org The synthesis of a coumarin-fused oxaborole would typically proceed via an intramolecular cyclization of an ortho-substituted precursor. A general and effective strategy involves the preparation of a coumarin derivative bearing a boronic acid at the 7-position and a hydroxymethyl group at the 8-position. This key intermediate, o-(hydroxymethyl)arylboronic acid, often undergoes spontaneous dehydration and cyclization to form the stable oxaborole ring system. researchgate.net The precursor itself can be synthesized from a suitable starting material, such as 8-formyl-7-halocoumarin, through a sequence of borylation followed by reduction of the aldehyde. researchgate.net

Material Science and Optoelectronics Applications

The intrinsic fluorescence of the coumarin core, combined with the electronic influence of the boron-containing group, makes derivatives of (2-Oxochromen-7-YL)boronic acid highly attractive for applications in material science and optoelectronics. chemistryviews.orgacs.org These compounds are explored for use in fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced optical materials.

By forming boron complexes, such as with a BF₂ unit (boron difluoride), the photophysical properties of the coumarin fluorophore can be significantly modulated. acs.orgraineslab.com These modifications can lead to desirable characteristics such as a large Stokes shift, aggregation-induced emission (AIE), and sensitivity to the local environment (solvatochromism). acs.orgraineslab.com For example, coumarin-based boron complexes have been designed as fluorescent thermometers. When incorporated into polymer matrices like poly(methyl methacrylate) (PMMA), these materials exhibit temperature-dependent luminescence, making them useful for creating temperature-sensing films. acs.org

The AIE effect is particularly valuable in materials science. Many fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases at high concentrations or in the solid state. AIE-active molecules, in contrast, are weakly emissive in solution but become highly fluorescent upon aggregation. chemistryviews.org Coumarin-based boron complexes have been synthesized that display this AIE behavior, with applications in solid-state lighting and biological imaging, where high chromophore concentrations are often required. raineslab.com Computational studies using Density Functional Theory (DFT) aid in the rational design of these materials by predicting their electronic structure, HOMO/LUMO energy levels, and absorption/emission spectra, helping to tailor their optoelectronic properties for specific applications.

Table 2: Photophysical Properties of Selected Coumarin-Boron Complexes

| Compound Type | Key Feature | Potential Application | Ref |

|---|---|---|---|

| Coumarin-BF₂ Complex (L1) | Positive Solvatochromism, High Quantum Yield (33%) | Temperature sensors in polymer films | acs.org |

| Coumarin-BF₂ Complex (HBN/MBN) | Aggregation-Induced Emission (AIE), Red Emission | Solid-state emitters, Bio-imaging (lysosome trackers) | raineslab.com |

Catalytic Roles of Boron-Coumarin Derivatives in Organic Transformations

While widely recognized as reagents in transition metal-catalyzed reactions, boronic acids are increasingly being explored for their roles as organocatalysts. Derivatives of (2-Oxochromen-7-YL)boronic acid possess the necessary features to function as Lewis acid catalysts, activating hydroxyl-containing substrates for a variety of organic transformations.

The catalytic cycle of boronic acid catalysis (BAC) relies on the ability of the boron atom to form reversible covalent bonds with diols or other hydroxyl groups. For instance, a boronic acid can activate a carboxylic acid for amidation or esterification by forming a reactive acyloxyboronate intermediate. This activation circumvents the need for harsh conditions or wasteful stoichiometric activating agents. Similarly, alcohols can be activated by forming a boronate ester, which facilitates the generation of a carbocation intermediate that can be trapped by nucleophiles in reactions like Friedel-Crafts alkylations.

Given these principles, (2-Oxochromen-7-YL)boronic acid and its derivatives are promising candidates for catalyzing a range of reactions. The coumarin scaffold could potentially modulate the Lewis acidity of the boron center and influence the catalyst's solubility and stability. Potential applications include:

Amide and Ester Synthesis: Catalyzing the direct condensation of carboxylic acids with amines or alcohols under mild, atom-economical conditions.

Acetalization: Promoting the protection of aldehydes and ketones with diols.

Friedel-Crafts Reactions: Activating alcohols for electrophilic aromatic substitution onto electron-rich arenes.

This catalytic approach is a key area of green chemistry, offering mild, selective, and efficient pathways for important chemical transformations.

Computational and Theoretical Investigations of 2 Oxochromen 7 Yl Boronic Acid

Quantum Chemical and Electronic Structure Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For compounds like (2-Oxochromen-7-YL)boronic acid, these calculations can elucidate the properties that underpin its utility as a fluorescent probe and synthetic building block.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Computational modeling using DFT can predict electronic properties such as HOMO-LUMO gaps, which are critical for understanding fluorescence. For instance, in studies of related coumarin (B35378) derivatives, DFT calculations have been used to explore molecular properties and analyze chemical reactivity and kinetic stability. researchgate.netinformaticsjournals.co.in

Table 1: Representative Theoretical Geometrical Parameters for a Coumarin Core Structure (Note: This table is illustrative for a general coumarin scaffold, as specific data for (2-Oxochromen-7-YL)boronic acid is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2=O | ~1.21 Å |

| Bond Length | C2-C3 | ~1.45 Å |

| Bond Length | C3=C4 | ~1.37 Å |

| Bond Length | O1-C2 | ~1.38 Å |

| Bond Angle | C3-C4-C4a | ~121° |

| Bond Angle | O1-C2-C3 | ~117° |

| Dihedral Angle | Benzene-Pyrone | < 2° |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For coumarin derivatives, FMO analysis helps explain their electronic transitions and charge transfer characteristics. researchgate.netmdpi.com DFT calculations are used to visualize the distribution of these orbitals and to compute their energies. publish.csiro.auresearchgate.net This analysis is vital for designing molecules with specific photophysical properties, such as the red-shifted absorption seen in some functionalized coumarins. publish.csiro.au

Table 2: Illustrative FMO Data for Donor-Substituted Coumarin Derivatives (Note: This table provides example data for related coumarin systems to demonstrate the output of FMO analysis. Specific values for (2-Oxochromen-7-YL)boronic acid are not available in the cited literature.)

| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| Parent Coumarin | -6.5 | -1.5 | 5.0 |

| 7-Amino Coumarin | -5.8 | -1.4 | 4.4 |

| 7-Hydroxy Coumarin | -6.2 | -1.6 | 4.6 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for understanding charge delocalization and hyperconjugative interactions that contribute to molecular stability. informaticsjournals.co.in By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies their stabilization energy (E²).

In studies of various coumarin derivatives, NBO analysis has been used to confirm intramolecular charge transfer and the delocalization of electron density across the aromatic ring system. informaticsjournals.co.in For boronic acid derivatives, NBO analysis can reveal significant stabilization energy from interactions like proton transfer. researchgate.net

Studies of Electronic Properties (e.g., Dipole Moments, Mulliken Charges, Non-Linear Optical (NLO) Properties)

Computational methods are also employed to calculate a range of other electronic properties.

Mulliken Charges: Mulliken population analysis distributes the total electron density among the atoms in a molecule, assigning partial atomic charges. researchgate.net These charges offer insight into the electrostatic potential and reactive sites.

Non-Linear Optical (NLO) Properties: NLO properties describe how a material interacts with high-intensity light and are important for applications in optoelectronics. Theoretical calculations can predict the first hyperpolarizability (β₀), a key NLO parameter. Studies on related coumarins show that charge transfer characteristics strongly influence NLO properties. researchgate.net

Computational Mechanistic Elucidation

Beyond static properties, computational chemistry is invaluable for mapping out the step-by-step mechanisms of chemical reactions. This involves modeling the energy changes as reactants transform into products, including the identification of high-energy transition states.

Modeling Reaction Pathways and Transition States

For (2-Oxochromen-7-YL)boronic acid, mechanistic studies are relevant to its synthesis and its application as a chemical sensor. For example, its primary use is as a fluorescent probe that reacts with reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite. core.ac.uk The reaction involves the oxidative cleavage of the C-B bond to release the highly fluorescent product, 7-hydroxycoumarin.

DFT calculations can model the energy profile of this oxidation reaction. pnas.org Such studies can establish the activation barriers for different steps, confirming the reaction's feasibility and providing insight into its kinetics. For instance, DFT has been used to model the energy diagram for the oxidation of boronic and borinic acids by H₂O₂, identifying transition states and intermediates. pnas.org Similarly, computational modeling can elucidate the mechanism of synthetic routes, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where boronic acids are key reactants.

Molecular Recognition and Ligand-Target Interaction Modeling

The boronic acid functional group is a key feature for molecular recognition, enabling the compound to form reversible covalent bonds, primarily with molecules containing 1,2- or 1,3-diol functionalities. ujpronline.com This interaction is the basis for its use in sensing saccharides and other biologically relevant diols. nih.gov The equilibrium between the boronic acid and the boronate ester is sensitive to pH, with the tetrahedral boronate anion generally forming more stable complexes with diols. researchgate.net

Computational Approaches to Understand Binding with Diols and Biological Receptors

Computational modeling, particularly molecular docking, has been employed to investigate the interaction of (2-Oxochromen-7-YL)boronic acid with biological receptors. These methods predict the preferred binding orientation and affinity of a ligand to a macromolecular target. ujpronline.com

A notable example is a large-scale virtual screening study where a library of 300 coumarin analogues, including (2-Oxochromen-7-YL)boronic acid, was docked against potential anti-leishmaniasis drug targets. ujpronline.comujpronline.com The study aimed to identify potential inhibitors of trypanothione (B104310) reductase from Leishmania infantum and Leishmania mexicana, crucial enzymes for the parasite's survival. ujpronline.comujpronline.com Molecular docking simulations were performed to predict the binding geometry and estimate the binding affinity of the coumarin compounds within the active sites of these enzymes. ujpronline.com Such studies are valuable for rational drug design, allowing for the pre-screening of large compound libraries to identify promising candidates for further experimental testing. ujpronline.com

The general principles of boronic acid-diol binding are also informed by computational studies on model systems. nih.gov These investigations explore the nature of the nitrogen-boron (N→B) interaction in aminoboronic acids, which can influence fluorescence and binding affinity. nih.gov Computational methods like Density Functional Theory (DFT) are used to calculate the relative energies of different conformers, such as those with a direct N→B dative bond versus those with a solvent-mediated hydrogen bond, to understand the structural basis of molecular recognition by these sensors. nih.govdiva-portal.org

The table below outlines a computational study involving (2-Oxochromen-7-YL)boronic acid.

| Study Type | Target(s) | Computational Method | Key Findings | Source |

| Virtual Screening / Molecular Docking | Trypanothione Reductase from Leishmania infantum (PDB: 2JK6, 2P18) and Leishmania mexicana (PDB: 3PP7) | Molecular Docking (Molegro Virtual Docker) | (2-Oxochromen-7-YL)boronic acid was identified as part of a library of potential inhibitors; docking scores were used to rank compounds based on predicted binding efficacy to the enzyme's active site. | ujpronline.comujpronline.com |

This interactive table details a specific computational application of (2-Oxochromen-7-YL)boronic acid in drug discovery research.

Emerging Trends and Future Research Directions

Innovations in Synthesis and Catalysis for Boron-Coumarin Systems

The synthesis of coumarin (B35378) derivatives, including those functionalized with boronic acids, is a dynamic area of research. Traditional methods like the Pechmann, Perkin, Knoevenagel, and Wittig reactions are being refined and supplemented by modern catalytic approaches to enhance efficiency and substrate scope. jmchemsci.comresearchgate.net

Recent innovations focus on the use of transition metal catalysts, such as palladium and copper, to facilitate the construction and functionalization of the coumarin core. encyclopedia.pubnih.gov For instance, a palladium-mediated coupling between o-methoxyboronic acids and a glutamic acid-derived vinyl triflate has been developed to create latent coumarins, which can be deprotected in a single step to form the coumarin scaffold under mild conditions. nih.gov This method offers greater flexibility compared to the often harsh acidic conditions of the Pechmann reaction. jmchemsci.comnih.gov

Furthermore, visible-light-mediated difunctionalization of activated alkynes with boronic acids has emerged as a novel strategy for synthesizing 3-alkylated coumarins. acs.orgresearchgate.net This approach utilizes a ruthenium photocatalyst and a hypervalent iodine reagent, offering a mild and controlled route to functionalized coumarins. acs.orgresearchgate.net The development of heterogeneous catalysts, such as polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3) and nano-Fe3O4@SiO2-supported boron sulfonic acid, presents a greener and more efficient alternative for coumarin synthesis, allowing for easy catalyst recovery and reuse. academie-sciences.frrsc.orgut.ac.irresearchgate.net

A notable advancement is the dearomative borylation of coumarins and chromenes using a copper(I) catalyst. nih.gov This method allows for the synthesis of boron-containing oxacycles, which are challenging to produce otherwise. nih.gov

| Synthetic Advancement | Catalyst/Reagent | Key Features | Reference |

| Palladium-Mediated Coumarin Synthesis | Palladium, o-methoxyboronic acids | Mild conditions, high substrate flexibility | nih.gov |

| Visible-Light-Mediated Alkylation | Ruthenium photocatalyst, hypervalent iodine | Controlled formation of 3-alkylated coumarins | acs.orgresearchgate.net |

| Heterogeneous Catalysis | PVPP-BF3, Nano-Fe3O4@SiO2-supported boron sulfonic acid | Catalyst recyclability, environmentally benign | academie-sciences.frrsc.orgut.ac.irresearchgate.net |

| Dearomative Borylation | Copper(I) catalyst | Synthesis of novel boron-containing oxacycles | nih.gov |

Expansion of Chemo-sensing and Bioimaging Applications

The inherent fluorescence of the coumarin core, combined with the reactive nature of the boronic acid group, makes (2-Oxochromen-7-YL)boronic acid and its derivatives powerful tools for chemosensing and bioimaging. The boronic acid moiety can selectively react with various biologically important species, leading to a detectable change in the fluorescence properties of the molecule.

A primary application is the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). targetmol.comfrontiersin.org The oxidation of the boronic acid group by these species results in the formation of the highly fluorescent 7-hydroxycoumarin, providing a clear "turn-on" signal. This has been utilized for real-time monitoring of amino acid and protein hydroperoxides, offering insights into oxidative stress and related pathologies. medchemexpress.com

Researchers are actively designing new boron-based coumarin fluorophores with enhanced photophysical properties for bioimaging. publish.csiro.aupublish.csiro.au By modifying the linker at the C3-position and the terminal boron moiety, scientists can tune the emission wavelengths and intracellular localization of these probes. publish.csiro.aupublish.csiro.au For example, polar boronic acid-containing coumarins have been shown to localize in the endoplasmic reticulum, while more lipophilic derivatives accumulate in lipid droplets. publish.csiro.aupublish.csiro.auresearchgate.net This allows for targeted imaging of specific cellular compartments.

Furthermore, coumarin-boronic acid-based probes are being developed for the detection of other analytes, including metal ions like Hg²⁺. researchgate.net The design of these sensors often involves creating a system where the binding of the target analyte disrupts or alters the electronic structure of the probe, leading to a distinct fluorescence response. researchgate.net

| Analyte | Sensing Mechanism | Key Feature | Reference |

| Peroxynitrite (ONOO⁻) | Oxidation of boronic acid to 7-hydroxycoumarin | High reaction rate | targetmol.comfrontiersin.org |

| Hydrogen Peroxide (H₂O₂) | Oxidation of boronic acid to 7-hydroxycoumarin | "Turn-on" fluorescence | |

| Amino Acid/Protein Hydroperoxides | Real-time monitoring of formation | Understanding oxidative stress | medchemexpress.com |

| Mercury (Hg²⁺) | Complex formation leading to fluorescence change | "ON-OFF" response | researchgate.net |

Integration of Advanced Computational Methods in Molecular Design and Discovery

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in the design and discovery of novel coumarin-based molecules, including those with boronic acid functionalities. nih.govchristuniversity.innih.gov These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics before their synthesis, saving time and resources.

DFT studies are employed to understand the structure-property relationships of coumarin derivatives. mdpi.combohrium.com For instance, by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the reactivity and potential applications of new compounds, such as in dye-sensitized solar cells. christuniversity.in Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, provide insights into the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding ligand-receptor interactions. nih.govmdpi.com

Molecular docking simulations are another powerful computational tool used to predict the binding affinity and interaction modes of coumarin derivatives with biological targets, such as enzymes and proteins. nih.govnih.gov This is particularly relevant in drug discovery, where these simulations can identify promising lead compounds for further experimental investigation. For example, docking studies have been used to evaluate the potential of novel coumarin derivatives as inhibitors of key enzymes of SARS-CoV-2. nih.gov

In silico molecular dynamics simulations are also being used to study the behavior of coumarin derivatives in complex environments, such as within self-assembling capsules. mdpi.com These simulations provide a detailed understanding of the forces driving molecular recognition and encapsulation. mdpi.com

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Prediction of molecular structure and properties | HOMO-LUMO energies, reactivity, spectroscopic characteristics | nih.govchristuniversity.inmdpi.com |

| Molecular Docking | Prediction of ligand-protein interactions | Binding affinity, interaction modes | nih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of molecular behavior in complex systems | Understanding supramolecular interactions | mdpi.com |

Exploration of Novel Reactivity and Functionalization Pathways

The exploration of novel reactivity and functionalization pathways for coumarin-boronic acid systems is a key driver of innovation in this field. The unique electronic properties of the coumarin scaffold and the reactivity of the boronic acid group offer numerous opportunities for developing new chemical transformations.

One area of active research is the development of new cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is widely used to introduce aryl or heteroaryl groups onto the coumarin core. Researchers are exploring the use of greener solvent systems, such as natural deep eutectic solvents (NaDES), for these reactions, which can also facilitate one-pot transformations like deacetylation. mdpi.com

The development of radical-based reactions is also gaining traction. Visible-light-mediated radical addition cascade cyclizations are being used to access novel fused spirocyclic compounds from coumarin derivatives. acs.org These methods offer access to complex molecular architectures that are difficult to obtain through traditional means.

Furthermore, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is being employed to synthesize structurally diverse coumarin derivatives. mdpi.com However, the copper catalyst can sometimes lead to the degradation of the boronic acid moiety. mdpi.com To address this, researchers are developing strategies such as introducing the triazole ring before borylation or using boronic acids as catalysts themselves in certain click reactions. mdpi.comrsc.org

The direct functionalization of the coumarin ring is also an area of interest. For example, manganese(III) acetate (B1210297) has been used to catalyze the arylation of coumarins with aryl boronic acids, providing a new route to 3-aryl coumarin derivatives. google.com

| Reaction Type | Key Reagents/Conditions | Outcome | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, Natural Deep Eutectic Solvents (NaDES) | Synthesis of aryl-coumarins in green solvents | mdpi.com |

| Radical Addition Cascade Cyclization | Visible light, photocatalyst | Access to fused spirocyclic compounds | acs.org |

| Click Chemistry (CuAAC) | Copper catalyst or boronic acid catalyst | Synthesis of triazole-containing coumarins | mdpi.comrsc.org |

| C-H Arylation | Manganese(III) acetate | Synthesis of 3-aryl coumarins | google.com |

Q & A

Q. What are the key structural and physicochemical properties of (2-Oxochromen-7-yl)boronic acid relevant to its use in chemosensing?

(2-Oxochromen-7-yl)boronic acid is a coumarin-derived boronic acid with a molecular formula of C₉H₇BO₄ and a molecular weight of 189.96 g/mol. Its fluorescence properties stem from the coumarin scaffold, which emits at ~450 nm upon excitation at ~360 nm. The boronic acid moiety enables reversible diol binding, making it suitable for detecting peroxynitrite, hypochlorous acid, and hydrogen peroxide via fluorescence quenching or restoration . Key characterization methods include and NMR for structural confirmation, HPLC for purity assessment (≥95%), and fluorescence spectroscopy for monitoring binding kinetics .

Q. How is (2-Oxochromen-7-yl)boronic acid synthesized and purified for research applications?

While specific synthesis protocols for this compound are not detailed in the provided evidence, boronic acids are typically synthesized via Miyaura borylation reactions or via Suzuki-Miyaura cross-coupling precursors. Post-synthesis, purification involves recrystallization or chromatography (e.g., silica gel or HPLC). For quality control, NMR is critical to confirm the absence of protodeborylation byproducts, and thermal gravimetric analysis (TGA) can assess thermal stability .

Q. What are the primary applications of (2-Oxochromen-7-yl)boronic acid in biochemical sensing?

This compound functions as a fluorescent probe for reactive oxygen/nitrogen species (ROS/RNS). For example:

- Peroxynitrite detection : The boronic acid group reacts with peroxynitrite, forming a phenolic product that alters fluorescence intensity.

- Hydrogen peroxide detection : Oxidative cleavage of the boronic acid moiety generates a fluorescent coumarin derivative. Applications require optimizing solvent systems (e.g., DMSO:PBS mixtures) and pH (near physiological conditions) to balance solubility and binding efficiency .

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence the binding of (2-Oxochromen-7-yl)boronic acid to diols or ROS/RNS?

Boronic acid-diol binding is governed by both thermodynamics (binding constants, ) and kinetics (on/off rates, ). Stopped-flow fluorescence studies on analogous boronic acids reveal values follow the order: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with trends . For ROS/RNS, the reaction mechanism (e.g., oxidative vs. nucleophilic pathways) determines response time. Pre-steady-state kinetic assays (e.g., rapid-mixing fluorescence decay) are recommended to quantify reactivity .

Q. What experimental strategies mitigate non-specific interactions when using (2-Oxochromen-7-yl)boronic acid in glycoprotein detection?

Non-specific binding (e.g., hydrophobic or electrostatic interactions) can reduce selectivity. Strategies include:

- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interactions.

- Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran-coated surfaces minimizes non-specific protein adsorption .

- Competitive elution : Borate buffer (pH ≥ 8.5) disrupts boronic acid-diol complexes, enabling reversible capture .

Q. How can LC-MS/MS methods be adapted to quantify trace impurities or degradation products of (2-Oxochromen-7-yl)boronic acid?

Triple quadrupole LC-MS/MS in MRM mode offers high sensitivity for underivatized boronic acids. Key parameters:

Q. What role does pH play in modulating the fluorescence and binding properties of (2-Oxochromen-7-yl)boronic acid?

The boronic acid group’s p (~8.5–9.5) dictates its ionization state. At physiological pH (7.4), the trigonal boronate form dominates, enhancing diol binding. Fluorescence intensity is pH-dependent due to coumarin’s protonation state. Calibration curves at varying pH (e.g., 6.5–8.5) are essential for accurate sensor quantification .

Q. How can photo-switchable boronic acids (e.g., azobenzene derivatives) inspire advanced applications of (2-Oxochromen-7-yl)boronic acid?

Azobenzene-boronic acid conjugates enable light-controlled diol binding. E→Z isomerization with visible light enhances binding affinity by 20-fold, enabling dynamic modulation of sensor activity. For (2-Oxochromen-7-yl)boronic acid, analogous photo-switching could enable spatiotemporal control in live-cell imaging or drug delivery .

Methodological Considerations

Q. What analytical techniques are critical for validating boronic acid-based hydrogels incorporating (2-Oxochromen-7-yl)boronic acid?

Q. How can computational modeling (e.g., DFT or MD simulations) optimize the design of (2-Oxochromen-7-yl)boronic acid derivatives?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) affecting fluorescence, while molecular dynamics (MD) simulates binding kinetics with target diols. Co-crystallization studies (e.g., with proteases) guide rational modifications for enhanced affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.